molecular formula C27H38O5S B12671561 2-Hydroxy-3-oxo-2,3-diphenylpropyl dodecane-1-sulphonate CAS No. 83029-01-0

2-Hydroxy-3-oxo-2,3-diphenylpropyl dodecane-1-sulphonate

Cat. No.: B12671561
CAS No.: 83029-01-0
M. Wt: 474.7 g/mol
InChI Key: ZEZODPVLSJPPGN-UHFFFAOYSA-N
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Description

2-Hydroxy-3-oxo-2,3-diphenylpropyl dodecane-1-sulphonate is an organic compound with the molecular formula C27H38O5S. It is known for its unique structure, which includes both hydrophilic and hydrophobic components, making it useful in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-oxo-2,3-diphenylpropyl dodecane-1-sulphonate typically involves the esterification of 2-Hydroxy-3-oxo-2,3-diphenylpropionic acid with dodecane-1-sulfonic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-oxo-2,3-diphenylpropyl dodecane-1-sulphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-3-oxo-2,3-diphenylpropyl dodecane-1-sulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents and cleaning agents.

Mechanism of Action

The mechanism by which 2-Hydroxy-3-oxo-2,3-diphenylpropyl dodecane-1-sulphonate exerts its effects is largely dependent on its amphiphilic structure. This allows it to interact with both hydrophilic and hydrophobic environments, making it effective in disrupting cell membranes or forming micelles. The molecular targets and pathways involved include interactions with lipid bilayers and proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-oxo-2,3-diphenylpropionic acid
  • Dodecane-1-sulfonic acid
  • 2-Hydroxy-3-oxo-2,3-diphenylpropyl sulfate

Uniqueness

What sets 2-Hydroxy-3-oxo-2,3-diphenylpropyl dodecane-1-sulphonate apart from similar compounds is its unique combination of hydrophilic and hydrophobic properties, making it highly versatile in various applications. Its ability to form stable emulsions and interact with biological membranes is particularly noteworthy .

Properties

CAS No.

83029-01-0

Molecular Formula

C27H38O5S

Molecular Weight

474.7 g/mol

IUPAC Name

(2-hydroxy-3-oxo-2,3-diphenylpropyl) dodecane-1-sulfonate

InChI

InChI=1S/C27H38O5S/c1-2-3-4-5-6-7-8-9-10-17-22-33(30,31)32-23-27(29,25-20-15-12-16-21-25)26(28)24-18-13-11-14-19-24/h11-16,18-21,29H,2-10,17,22-23H2,1H3

InChI Key

ZEZODPVLSJPPGN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)OCC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)O

Origin of Product

United States

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